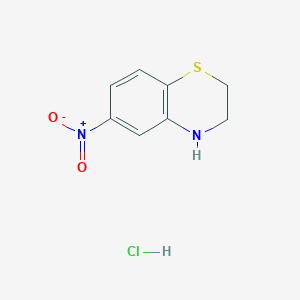

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

Description

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACRRQFWFDDADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride typically involves the nitration of 3,4-dihydro-2H-1,4-benzothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The hydrochloride salt is then prepared by neutralizing the nitro compound with hydrochloric acid and isolating the product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Reduction: The major product is 6-amino-3,4-dihydro-2H-1,4-benzothiazine.

Substitution: Depending on the substituent, various derivatives of 3,4-dihydro-2H-1,4-benzothiazine can be formed.

Scientific Research Applications

The compound features a benzothiazine core, characterized by a nitrogen-containing heterocyclic ring. Its nitro group contributes to its biological activity.

Pharmacological Potential

-

Histamine H3 Receptor Antagonism

- Research indicates that derivatives of benzothiazine compounds, including 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, exhibit significant antagonistic properties against the histamine H3 receptor. This receptor plays a crucial role in various central nervous system disorders, including cognitive impairment and depression . The compound's ability to modulate this receptor suggests potential for developing treatments for these conditions.

- Antiproliferative Effects

- Neuroprotective Properties

Case Study 1: Histamine H3 Receptor Antagonism

A study examined the effects of various benzothiazine derivatives on H3 receptor activity. Compounds similar to 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride were found to significantly reduce symptoms in animal models of anxiety and depression, indicating their potential as therapeutic agents in psychiatric disorders .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that the compound inhibited the growth of several cancer cell lines. The antiproliferative effect was attributed to its action on specific signaling pathways involved in cell cycle regulation .

Synthesis and Characterization

The synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.

Comparison with Similar Compounds

Substituent Variations

- 7-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine (C₁₅H₁₄ClNO₂S₂; MW 339.86): A sulfonyl group enhances electrophilicity, while the chloro substituent at position 7 may improve lipophilicity .

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | C₈H₈N₂O₂S·HCl | 232.68 | -NO₂ (position 6), HCl |

| 2,2-Dimethyl derivative | C₁₀H₁₂N₂O₂S | 224.28 | -NO₂, -CH₃ (position 2) |

| 7-Chloro-sulfonyl derivative | C₁₅H₁₄ClNO₂S₂ | 339.86 | -Cl (position 7), -SO₂-C₆H₄-CH₃ |

Benzothiazine vs. Benzothiadiazine

- Hydrochlorothiazide (C₇H₈ClN₃O₄S₂; MW 297.74): A benzothiadiazine derivative with a sulfonamide group and chlorine at position 6. Unlike 6-nitro-benzothiazine, it acts as a diuretic by inhibiting renal Na⁺/Cl⁻ cotransporters .

Comparison with Benzoxazine Derivatives

- 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈N₂O₃; MW 180.16): Replacing sulfur with oxygen reduces electron-withdrawing effects, lowering melting point (117–119°C) compared to sulfur-containing analogs .

- N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine : Acylation at the nitrogen improves stability but may reduce bioavailability due to increased molecular weight .

| Property | 6-Nitro-benzothiazine;HCl | 6-Nitro-benzoxazine |

|---|---|---|

| Melting Point | Not reported | 117–119°C |

| Solubility (Water) | High (HCl salt) | Moderate |

| Electron-Withdrawing Group | -NO₂ + S | -NO₂ + O |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of the parent benzothiazine scaffold followed by hydrochlorination. Key steps include:

- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .

- Hydrochlorination : Treat the nitro intermediate with HCl gas in anhydrous diethyl ether, ensuring stoichiometric excess (1.2:1 molar ratio) to maximize salt formation .

- Yield Optimization : Yields drop below 60% if temperature exceeds 10°C during nitration due to side-product formation (e.g., dinitro derivatives).

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Confirm the benzothiazine scaffold (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.1–3.5 ppm) and nitro group positioning .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., unreacted starting material at m/z 195) .

- XRD : Resolve crystal structure ambiguity; the hydrochloride salt typically forms monoclinic crystals (space group P2₁/c) .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability assays show:

- pH 2–4 : Stable for >24 hrs (degradation <5%).

- pH >7 : Rapid hydrolysis of the thiazine ring (t½ = 2 hrs at pH 9), detected via UV-Vis (λmax shift from 320 nm to 280 nm) .

- Recommendation : Store in acidic buffers (pH 3–4) under inert gas to prevent oxidation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize:

- Enzyme Inhibition : Test against serine/threonine kinases (IC50 via ADP-Glo™ assay) due to structural similarity to kinase inhibitors .

- Cytotoxicity : Use MTT assays on HEK-293 cells (EC50 > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictory data on nitro group reactivity in synthetic pathways be resolved?

- Methodological Answer : Contradictions arise from competing nitration sites (C6 vs. C7). Address via:

- DFT Calculations : Simulate electrophilic aromatic substitution (B3LYP/6-31G*) to predict regioselectivity (C6 is favored by ΔG = -2.3 kcal/mol) .

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group positioning via 2D NMR (NOESY correlations confirm C6 substitution) .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase domains (e.g., PDB 3POZ). The nitro group forms H-bonds with Lys89 (ΔG = -8.2 kcal/mol) .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .

Q. How can factorial design optimize large-scale synthesis while minimizing impurities?

- Methodological Answer : Apply a 2³ factorial design:

- Variables : Temperature (5–15°C), acid ratio (HNO₃/H₂SO₄: 0.8–1.2), reaction time (2–4 hrs).

- Response Surface Analysis : Identify optimal conditions (10°C, 1.0 acid ratio, 3 hrs) yielding 78% purity (HPLC) vs. 62% in baseline trials .

Q. What strategies integrate heterogeneous data (e.g., spectral, bioassay) to refine structure-activity relationships?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.